molecular formula C14H14N2O5 B15039424 N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]furan-2-carbohydrazide

N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]furan-2-carbohydrazide

Cat. No.: B15039424
M. Wt: 290.27 g/mol
InChI Key: FCYZGMKRLUTVQJ-OVCLIPMQSA-N
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Description

N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]furan-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between 4-hydroxy-3,5-dimethoxybenzaldehyde and furan-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the starting materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]furan-2-carbohydrazide involves its ability to form stable complexes with metal ions. This interaction can modulate the activity of enzymes and other biological molecules. The compound’s hydrazone group allows it to act as a chelating agent, binding to metal ions and affecting their reactivity .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H14N2O5

Molecular Weight

290.27 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C14H14N2O5/c1-19-11-6-9(7-12(20-2)13(11)17)8-15-16-14(18)10-4-3-5-21-10/h3-8,17H,1-2H3,(H,16,18)/b15-8+

InChI Key

FCYZGMKRLUTVQJ-OVCLIPMQSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=N/NC(=O)C2=CC=CO2

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=NNC(=O)C2=CC=CO2

Origin of Product

United States

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